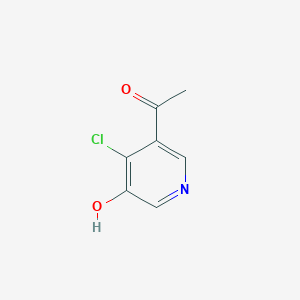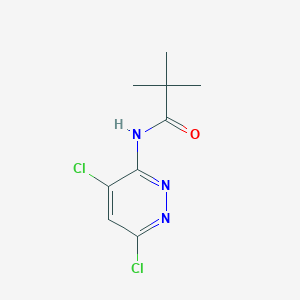
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro and hydroxyl group attached to a pyridine ring, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone typically involves the chlorination and hydroxylation of pyridine derivatives. One common method includes the reaction of 4-chloro-3-pyridinecarboxylic acid with appropriate reagents under controlled conditions to introduce the hydroxyl group at the 5-position . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific temperature and pressure settings.
Analyse Des Réactions Chimiques
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-5-hydroxypyridin-3-YL)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
1-(3-Hydroxypyridin-4-yl)ethanone: Lacks the chloro group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
1-(4-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-9-3-6(11)7(5)8/h2-3,11H,1H3 |
Clé InChI |
ALGDVFOCHJPSFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=CC(=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)




